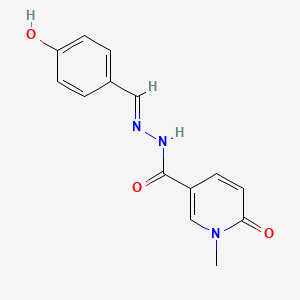![molecular formula C17H18BrFN2O3S B6130847 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain ion channels, such as the TRPV1 and TRPA1 channels, which are involved in pain and inflammation. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Moreover, the compound has been shown to modulate ion channels in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide. One direction is to further investigate its mechanism of action, particularly with respect to its role in modulating ion channels in the brain. Another direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders. Moreover, the compound may be further modified to improve its efficacy and reduce its toxicity, which may increase its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been reported using different methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfur dioxide in the presence of a reducing agent. The resulting compound is then reacted with 4-fluoroaniline to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. Moreover, the compound has been used as a tool in neuroscience research to study the role of certain ion channels in the brain.
Propiedades
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUJYGLKUPLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B6130764.png)
![ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B6130765.png)
![N-[4-(4-morpholinyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6130774.png)
![N-[1-(2-thienyl)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B6130778.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)

![2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)

![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)